

Application Notes and Protocols: SH1573 Administration in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: SH1573

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Introduction

SH1573 is a novel, selective inhibitor of mutant isocitrate dehydrogenase 2 (mIDH2), a key enzyme implicated in the pathogenesis of several cancers, most notably Acute Myeloid Leukemia (AML).[1][2] Mutations in IDH2, such as R140Q, lead to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal epigenetic regulation and blocks cellular differentiation.[1][3] **SH1573** has demonstrated preclinical efficacy by reducing 2-HG levels and promoting the differentiation of cancer cells, offering a promising therapeutic strategy.[1] Patient-derived xenograft (PDX) models, which involve the transplantation of primary patient tumor cells into immunodeficient mice, are crucial for evaluating the in vivo efficacy of targeted therapies like **SH1573** as they preserve the genetic and phenotypic heterogeneity of the original tumor.[4][5]

These application notes provide a comprehensive overview of the administration of **SH1573** in AML PDX models, including quantitative data from preclinical studies and detailed experimental protocols for key procedures.

Data Presentation

Table 1: In Vivo Efficacy of SH1573 in an AML PDX Model

Treatment Group	Dosage & Administration	Median Survival (Days)	Change in Body Weight	Reference
Vehicle	QD, p.o.	~20	Maintained	[1]
SH1573	5 mg/kg, QD, p.o.	Significantly prolonged vs. vehicle	Maintained	[1]
SH1573	15 mg/kg, QD, p.o.	Significantly prolonged vs. vehicle	Maintained	[1]
AG-221 (Enasidenib)	45 mg/kg, QD, p.o.	Significantly prolonged vs. vehicle	Maintained	[1]

QD: once daily; p.o.: oral gavage

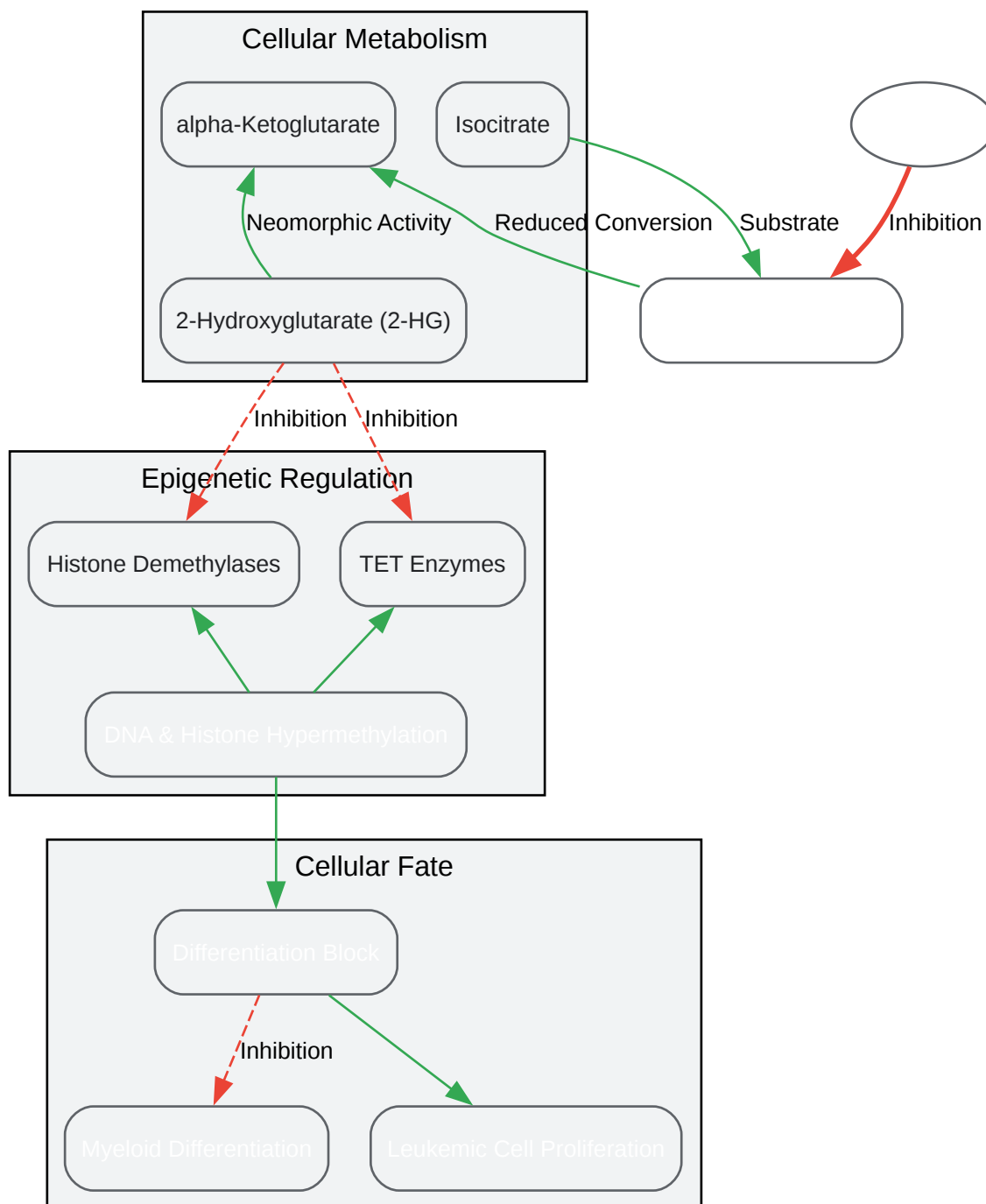
Table 2: Pharmacodynamic Effects of SH1573 in an AML PDX Model

Treatment Group	Dosage	% of CD15+ cells in hCD45+ cells (Bone Marrow)	2-HG Levels (Peripheral Blood, Spleen, Bone Marrow)	Reference
Vehicle	-	Baseline	Baseline	[1]
SH1573	5 mg/kg, QD, p.o.	Increased	Dose-dependently reduced	[1]
SH1573	15 mg/kg, QD, p.o.	Increased	Dose-dependently reduced	[1]
AG-221 (Enasidenib)	45 mg/kg, QD, p.o.	Increased	Reduced	[1]

hCD45+ cells represent the engrafted human AML cells.

Signaling Pathway and Experimental Workflow

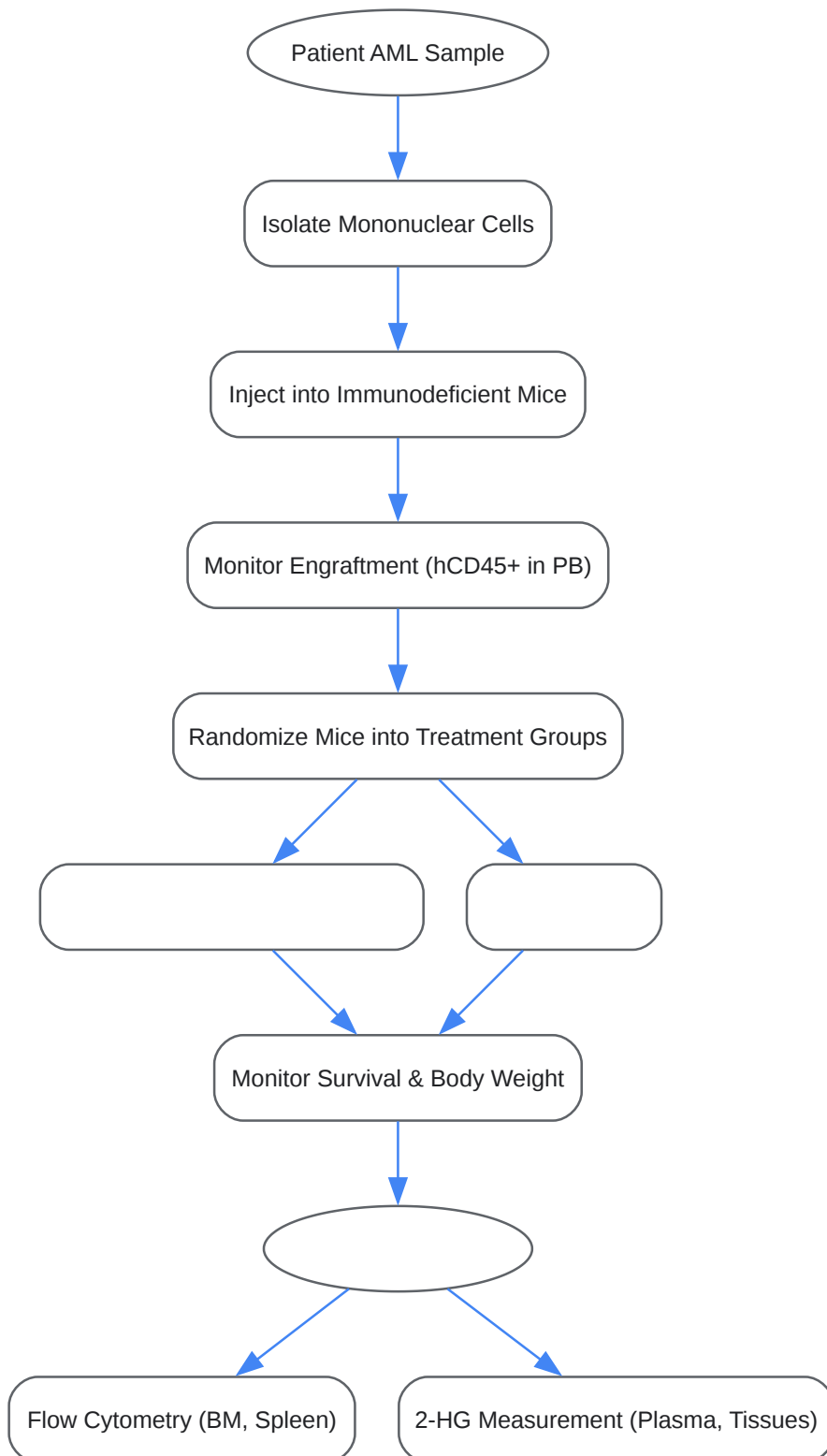
SH1573 Mechanism of Action in mIDH2 AML



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Caption: Signaling pathway of **SH1573** in mIDH2 AML.

SH1573 Evaluation in AML PDX Model Workflow



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Caption: Experimental workflow for **SH1573** evaluation in PDX models.

Experimental Protocols

Establishment of AML Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing AML PDX models from primary patient samples.

Materials:

- Primary AML patient bone marrow or peripheral blood samples
- Ficoll-Paque PLUS
- RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Immunodeficient mice (e.g., NOD/SCID or NSG)
- Trypan blue solution
- Centrifuge
- Syringes and needles (27-30 gauge)

Procedure:

- Isolation of Mononuclear Cells (MNCs):
 1. Dilute the patient sample with an equal volume of PBS.
 2. Carefully layer the diluted sample over Ficoll-Paque PLUS in a centrifuge tube.
 3. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
 4. Collect the MNC layer at the plasma-Ficoll interface.

5. Wash the collected cells twice with PBS.
- Cell Viability and Counting:
 1. Resuspend the MNC pellet in PBS.
 2. Perform a viable cell count using Trypan blue exclusion to ensure high viability.
 - Injection into Mice:
 1. Resuspend the viable MNCs in sterile PBS or RPMI-1640 without serum at a concentration of $1-10 \times 10^6$ cells per 100-200 μL .
 2. Inject the cell suspension intravenously (i.v.) via the tail vein into 6-8 week old immunodeficient mice.[\[6\]](#)
 - Monitoring Engraftment:
 1. Starting 3-4 weeks post-injection, monitor the engraftment of human AML cells (hCD45+) in the peripheral blood of the mice weekly or bi-weekly via flow cytometry.[\[7\]](#)
 2. Collect a small volume of peripheral blood from the tail vein into tubes containing an anticoagulant.
 3. Lyse red blood cells and stain with fluorescently labeled antibodies against human CD45 (hCD45) and mouse CD45 (mCD45).
 4. Mice are considered successfully engrafted when the percentage of hCD45+ cells reaches a predetermined threshold (e.g., >1%).

SH1573 Formulation and Administration

This protocol describes the preparation and oral administration of **SH1573** to AML PDX-bearing mice.

Materials:

- **SH1573** compound

- Vehicle solution (e.g., 0.5% methylcellulose and 0.2% Tween 80 in sterile water)
- Balance, weigh boats, spatulas
- Mortar and pestle or homogenizer
- Sterile water
- Oral gavage needles (20-22 gauge, with a rounded tip)
- Syringes (1 mL)

Procedure:

- Formulation of **SH1573**:
 1. Calculate the required amount of **SH1573** based on the desired dose (e.g., 5 mg/kg or 15 mg/kg) and the number of mice to be treated.
 2. Weigh the **SH1573** powder accurately.
 3. Prepare the vehicle solution.
 4. Create a homogenous suspension of **SH1573** in the vehicle. This can be achieved by first making a paste with a small amount of vehicle and then gradually adding the remaining volume. A homogenizer may be used for a more uniform suspension.
 5. Prepare the formulation fresh daily or as determined by stability studies.
- Oral Gavage Administration:
 1. Weigh each mouse to determine the precise dosing volume (typically 10 µL/g of body weight).[8]
 2. Gently restrain the mouse, ensuring the head and body form a straight line to facilitate passage of the gavage needle.

3. Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[\[9\]](#)[\[10\]](#)
4. Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus.[\[9\]](#)[\[11\]](#) Do not force the needle if resistance is met.[\[9\]](#)[\[10\]](#)
5. Slowly administer the **SH1573** suspension.[\[10\]](#)
6. Gently remove the needle.
7. Monitor the animal for a few minutes post-administration for any signs of distress.[\[9\]](#)
8. Administer once daily (QD) or as required by the study design.

Evaluation of Treatment Response

This section details the methods to assess the efficacy of **SH1573** treatment.

A. Survival and Body Weight Monitoring:

- Monitor the mice daily for clinical signs of disease progression (e.g., ruffled fur, hunched posture, reduced mobility).
- Record the body weight of each mouse 2-3 times per week.
- Euthanize mice when they reach a humane endpoint (e.g., significant weight loss, moribund state) and record the date for survival analysis.

B. Assessment of Cell Differentiation by Flow Cytometry:

Materials:

- Fluorescently labeled antibodies (e.g., anti-human CD45, anti-human CD15, anti-human CD11b)
- FACS buffer (PBS with 2% FBS)
- Red blood cell lysis buffer

- Flow cytometer

Procedure:

- At the study endpoint, euthanize the mice and harvest bone marrow and spleen.
- Prepare single-cell suspensions from these tissues.
- Lyse red blood cells.
- Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
- Wash the cells with FACS buffer.
- Acquire the samples on a flow cytometer.
- Analyze the data to determine the percentage of differentiated myeloid cells (e.g., CD15+) within the human leukemic cell population (hCD45+).[\[1\]](#)

C. Measurement of 2-Hydroxyglutarate (2-HG) Levels:

Materials:

- Plasma, bone marrow, and spleen samples from treated and control mice
- 2-HG assay kit (colorimetric or LC-MS/MS-based)
- Sample preparation reagents as per the kit instructions (e.g., perchloric acid for deproteinization)

Procedure:

- Collect peripheral blood into anticoagulant tubes and centrifuge to obtain plasma.
- Prepare tissue homogenates from bone marrow and spleen samples.
- Process the plasma and tissue homogenates according to the manufacturer's protocol of the chosen 2-HG assay kit.[\[12\]](#) This typically involves protein precipitation followed by derivatization for LC-MS/MS analysis or direct use in a colorimetric assay.

- Measure the 2-HG concentration. For LC-MS/MS, this involves separating 2-HG from its isomers and quantifying it based on a standard curve.[13][14] For colorimetric assays, the absorbance is measured and compared to a standard curve.[12]
- Normalize 2-HG levels in tissue samples to the protein concentration of the homogenate.

Conclusion

The administration of **SH1573** in AML PDX models has shown promising preclinical activity, characterized by a reduction in the oncometabolite 2-HG, induction of myeloid differentiation, and a consequent survival benefit. The protocols outlined in these application notes provide a framework for the in vivo evaluation of **SH1573** and other mIDH2 inhibitors. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the continued development of targeted therapies for mIDH2-mutated cancers.

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